(R)-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester
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Overview
Description
®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester typically involves the esterification of ®-2-Amino-4,4,4-trifluoro-butyric acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion. Common catalysts include concentrated sulfuric acid or dry hydrogen chloride gas .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. Catalysts like polystyrene-supported sulfonic acid or β-cyclodextrin-derived carbonaceous catalysts can be used to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using reagents like Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Dilute hydrochloric acid or sulfuric acid for acidic hydrolysis; sodium hydroxide for basic hydrolysis.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Grignard reagents in anhydrous conditions.
Major Products
Hydrolysis: ®-2-Amino-4,4,4-trifluoro-butyric acid and ethanol.
Reduction: ®-2-Amino-4,4,4-trifluoro-butanol.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Protein Modification: It can modify proteins through covalent bonding, altering their function and activity.
Metabolic Pathways: The trifluoromethyl group can influence metabolic pathways by affecting the compound’s stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Isoamyl acetate: Known for its banana-like odor, used in perfumes and flavorings.
Uniqueness
®-2-Amino-4,4,4-trifluoro-butyric acid ethyl ester is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it particularly valuable in drug development and industrial applications where enhanced performance is required .
Properties
IUPAC Name |
ethyl (2R)-2-amino-4,4,4-trifluorobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO2/c1-2-12-5(11)4(10)3-6(7,8)9/h4H,2-3,10H2,1H3/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWAJBKDTUWYBQM-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CC(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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